Increased Lipophilicity (LogP) as a Driver of Membrane Permeability and Metabolic Stability
The 6-fluoro-1H-indazol-5-amine scaffold exhibits a quantifiably higher logP value compared to its non-fluorinated parent, 1H-indazol-5-amine. This increase in lipophilicity, driven by the electron-withdrawing fluorine atom, is a well-established strategy in medicinal chemistry to enhance passive membrane permeability and reduce metabolic clearance, which are critical parameters for oral bioavailability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | 1H-indazol-5-amine (LogP = 1.73) |
| Quantified Difference | Δ LogP = +0.14 |
| Conditions | Computed property values (ACD/Labs or XLogP3-AA) |
Why This Matters
A higher logP value within a favorable range can improve a molecule's ability to cross lipid bilayers, making the 6-fluoro scaffold a preferred starting point for drug discovery programs targeting intracellular targets requiring oral dosing.
- [1] PubChem Compound Summary for CID 45090504 (6-Fluoro-1H-indazol-5-amine) and CID 88012 (1H-indazol-5-amine). XLogP3-AA values. View Source
